molecular formula C12H16ClNO B291633 Hexanamide, N-(3-chlorophenyl)-

Hexanamide, N-(3-chlorophenyl)-

Cat. No. B291633
M. Wt: 225.71 g/mol
InChI Key: BAUYPJBSRHYPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanamide, N-(3-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the amide family of organic compounds and is commonly used as a reagent in chemical reactions and as a starting material for the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of hexanamide, N-(3-chlorophenyl)- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Hexanamide, N-(3-chlorophenyl)- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer treatment. Additionally, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using hexanamide, N-(3-chlorophenyl)- in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it may not be readily available in large quantities, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on hexanamide, N-(3-chlorophenyl)-. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to fully understand the compound's effects on cellular signaling pathways and gene expression. Finally, more studies are needed to explore the potential use of hexanamide, N-(3-chlorophenyl)- as a treatment for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

Hexanamide, N-(3-chlorophenyl)- can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure hexanamide, N-(3-chlorophenyl)-.

Scientific Research Applications

Hexanamide, N-(3-chlorophenyl)- has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chlorophenyl)hexanamide

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H,14,15)

InChI Key

BAUYPJBSRHYPFK-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCCCCC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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